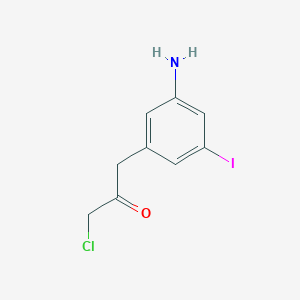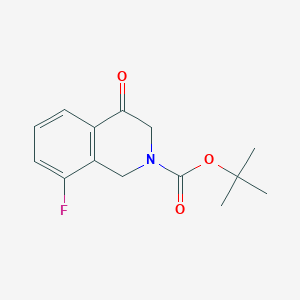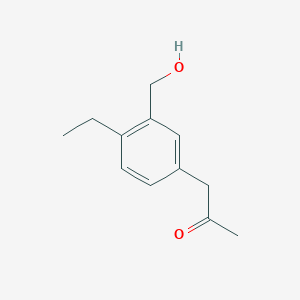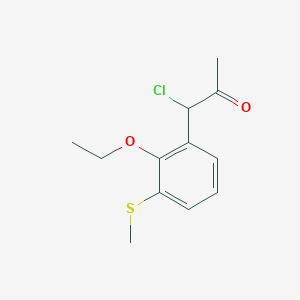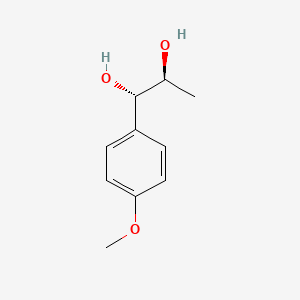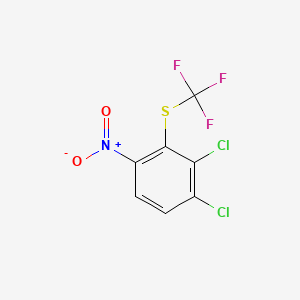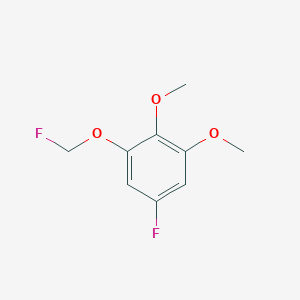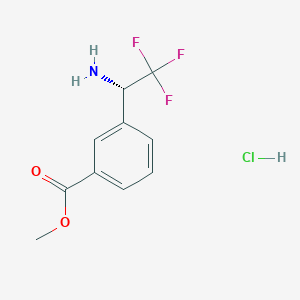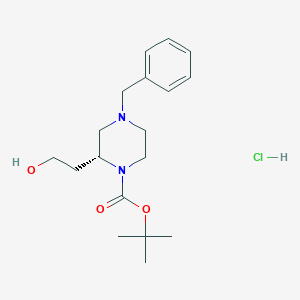
(R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms, followed by the introduction of the benzyl and hydroxyethyl groups. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
Medically, piperazine derivatives have been explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-benzylpiperazine-1-carboxylate
- tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
- benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Uniqueness
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is unique due to the combination of its functional groups. The presence of both benzyl and hydroxyethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the ®-configuration may impart specific stereochemical properties that influence its biological activity.
Propriétés
Formule moléculaire |
C18H29ClN2O3 |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m1./s1 |
Clé InChI |
XTHYWYUKBAVIBG-PKLMIRHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

